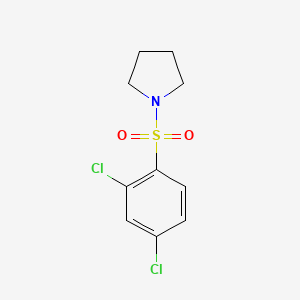
1-(2,4-dichlorophenylsulfonyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dichlorophenylsulfonyl)pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring attached to a 2,4-dichlorophenylsulfonyl group
Méthodes De Préparation
The synthesis of 1-(2,4-dichlorophenylsulfonyl)pyrrolidine typically involves the reaction of pyrrolidine with 2,4-dichlorobenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product .
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Analyse Des Réactions Chimiques
1-(2,4-Dichlorophenylsulfonyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically leads to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms on the phenyl ring can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of substituted phenylsulfonyl pyrrolidines .
Applications De Recherche Scientifique
1-(2,4-Dichlorophenylsulfonyl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(2,4-dichlorophenylsulfonyl)pyrrolidine involves its interaction with specific molecular targets. The sulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets involved depend on the specific application and context of use. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes involved in disease pathways .
Comparaison Avec Des Composés Similaires
1-(2,4-Dichlorophenylsulfonyl)pyrrolidine can be compared with other similar compounds such as:
Pyrrolidine derivatives: These include compounds like pyrrolidine-2,5-dione and pyrrolidine-2-one, which have different functional groups attached to the pyrrolidine ring.
Phenylsulfonyl derivatives: Compounds like 1-(phenylsulfonyl)pyrrolidine, which lack the chlorine atoms on the phenyl ring, can be compared to highlight the effects of the chlorine substituents on the chemical and biological properties.
The uniqueness of this compound lies in the presence of both the pyrrolidine ring and the 2,4-dichlorophenylsulfonyl group, which confer specific reactivity and potential biological activity .
Propriétés
Numéro CAS |
1087640-35-4 |
|---|---|
Formule moléculaire |
C10H11Cl2NO2S |
Poids moléculaire |
280.163 |
Nom IUPAC |
1-(2,4-dichlorophenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C10H11Cl2NO2S/c11-8-3-4-10(9(12)7-8)16(14,15)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 |
Clé InChI |
REBMQJLEEXXLQJ-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















